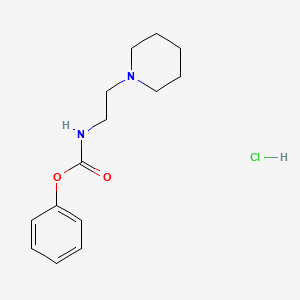![molecular formula C10H17N3O4 B2896097 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid CAS No. 2095409-43-9](/img/structure/B2896097.png)
2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid is a synthetic compound with applications in scientific research. The structure includes a diazirine group, which makes it useful for photoaffinity labeling—a technique to study molecular interactions in biological systems.
準備方法
Synthetic Routes and Reaction Conditions: To synthesize 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid, starting materials typically include tert-butyl carbamate, methyl acrylate, and a diazirine precursor. The general synthetic route involves:
N-Boc Protection: : tert-butyl carbamate is introduced to protect the amino group.
Diazirine Formation: : Incorporation of the diazirine moiety into the propanoic acid backbone.
Final Assembly: : Combining the protected amino acid and diazirine components under controlled conditions.
Industrial Production Methods: In industrial settings, large-scale production leverages automated reactors and optimized reaction conditions to enhance yield and purity. Common practices include:
Continuous Flow Chemistry: : For efficient, large-volume synthesis.
Optimization of Temperature and Pressure: : To ensure the stability of the diazirine group during synthesis.
化学反応の分析
Types of Reactions: 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid undergoes various chemical reactions including:
Oxidation: : Generates corresponding diazirine oxide.
Reduction: : Can break the diazirine ring to form amines.
Common Reagents and Conditions
Oxidizing Agents: : Such as m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: : Sodium borohydride (NaBH4).
Substitution Reagents: : Halides or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: : Results in diazirine oxides.
Reduction: : Forms primary amines.
Substitution: : Produces derivatives with varied functional groups.
科学的研究の応用
2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid has diverse applications:
Chemistry: : Used in creating photo-reactive probes for studying chemical interactions.
Biology: : Applied in photoaffinity labeling to identify binding sites on proteins.
Medicine: : Helps in drug discovery by mapping drug-target interactions.
Industry: : Used in developing advanced materials with specific binding properties.
作用機序
Mechanism by Which the Compound Exerts Its Effects: Upon exposure to UV light, the diazirine group in the compound generates a reactive carbene intermediate. This intermediate can form covalent bonds with nearby molecules, enabling the capture of transient molecular interactions.
Molecular Targets and Pathways Involved
Proteins: : Binds to active sites or interaction domains.
DNA/RNA: : Can target nucleotide sequences in proximity during photoactivation.
Lipids: : Interacts with lipid membranes, useful in membrane protein studies.
類似化合物との比較
2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid stands out due to its specific diazirine functionality, which is stable under most conditions but highly reactive upon UV exposure.
Similar Compounds
Diazirine-Linked Amino Acids: : 3-Azidophenylalanine.
Photoaffinity Probes: : Benzophenone derivatives.
Reactive Amino Acids: : 4-Azido-2,3,5,6-tetrafluorobenzoic acid.
This makes it a versatile tool for probing molecular interactions with precision and minimal disruption to biological systems.
特性
IUPAC Name |
3-(3-methyldiazirin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4/c1-9(2,3)17-8(16)11-6(7(14)15)5-10(4)12-13-10/h6H,5H2,1-4H3,(H,11,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAJGFBHQOFABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095409-43-9 |
Source


|
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluorophenyl)-2-[(2-methoxy-5-methylphenyl)amino]acetamide](/img/structure/B2896015.png)
![1,8-Diazaspiro[5.5]undecan-7-one](/img/structure/B2896018.png)
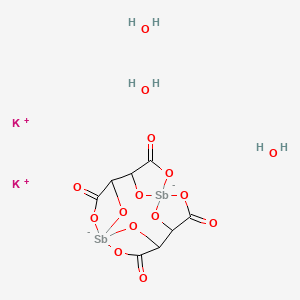
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate](/img/structure/B2896020.png)
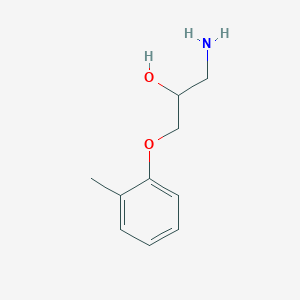
![2-(4-{[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2896022.png)
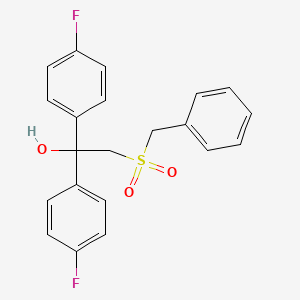
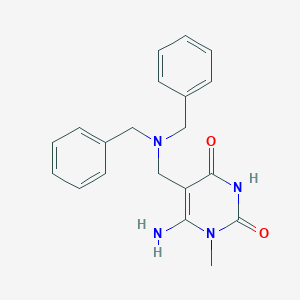
![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2896025.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone](/img/structure/B2896026.png)
![5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2896028.png)
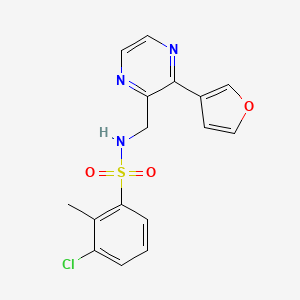
![3-methyl-N-(4-methylbenzyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2896034.png)
